molecular formula C23H21FN4O3 B2931006 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 941876-60-4

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2931006
CAS No.: 941876-60-4
M. Wt: 420.444
InChI Key: WCXKMKGDPFZTMG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group. The acetamide side chain at position 5 is further substituted with a 4-fluoro-2-methylphenyl group on the nitrogen atom. The ethoxy group enhances lipophilicity, while the fluorine and methyl groups on the aromatic ring may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-3-31-18-7-4-16(5-8-18)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-6-17(24)12-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKMKGDPFZTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C23H19F3N4O3C_{23}H_{19}F_{3}N_{4}O_{3}, with a molecular weight of 456.4 g/mol. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparisons with similar compounds.

Molecular Structure

The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the ethoxy and fluoro groups enhances its pharmacological profile.

Key Properties

PropertyValue
Molecular FormulaC23H19F3N4O3
Molecular Weight456.4 g/mol
IUPAC Name2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide
LogP2.7
Polar Surface Area66.93 Ų

Synthesis Methods

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of Pyrazolo[1,5-a]pyrazine Core : This involves the use of hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of the ethoxy and acetamide groups using nucleophilic substitution methods.
  • Final Modifications : Incorporation of the fluoro group through electrophilic substitution.

Controlled reaction conditions and catalysts are essential to achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor for various enzymes or receptors involved in disease pathways. This interaction may modulate biochemical pathways related to cancer proliferation, inflammation, and neurodegenerative disorders.

Case Studies and Research Findings

Research has indicated that compounds structurally related to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide exhibit various biological activities:

  • Anticancer Activity : Similar pyrazolo compounds have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects : Studies suggest that these compounds can reduce inflammatory markers in cellular models.
  • Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in models of neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; different biological activity potential compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility and bioavailability.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamideC20H19N5O4Incorporates dimethoxy groups; could influence pharmacological properties.

The distinct combination of ethoxy and fluoro groups in 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide contributes to its unique chemical and biological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Ethoxyphenyl); N-(4-fluoro-2-methylphenyl)acetamide Enhanced lipophilicity (ethoxy) and steric selectivity (methyl)
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide () Pyrazolo[1,5-d][1,2,4]triazin-4-one 2-(4-Fluorophenyl); N-(2-furylmethyl)acetamide Triazine core may increase electron deficiency; furylmethyl may improve solubility
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () Pyrazolo[1,5-a]pyrazin-4-ylsulfanyl 4-Methoxyphenyl; sulfanyl linker; N-(4-phenoxyphenyl) Sulfur linker could alter metabolic stability; phenoxy group may enhance π-π stacking

Acetamide Side Chain Variations

Compound Name N-Substituent Key Differences vs. Target Compound
Target Compound 4-Fluoro-2-methylphenyl Methyl group introduces steric hindrance; fluorine enhances electronegativity
N-(4-Fluorophenyl) analog () 4-Fluorophenyl Lacks methyl group, potentially reducing selectivity
Example 83 (): Chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid 4-(Dimethylamino)-3-fluorophenyl Bulky chromenone system may limit membrane permeability

Physicochemical Properties

Molecular Weight and Lipophilicity:

  • Target Compound : Estimated molecular weight ~425 g/mol (calculated from structure). The ethoxy group (logP +0.7) and fluoromethylphenyl (logP +1.2) likely increase lipophilicity compared to methoxy (logP +0.5) or unsubstituted analogs.
  • Compound : Molecular formula C₁₉H₁₆FN₅O₃ (MW 397.36). Furylmethyl substituent may reduce logP compared to the target .
  • Compound: Sulfanyl linker could lower logP due to polarity, despite the phenoxyphenyl group .

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